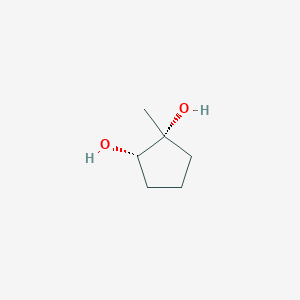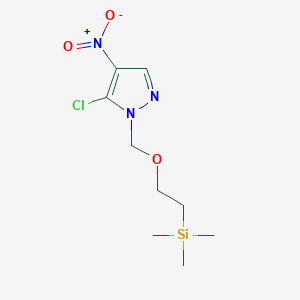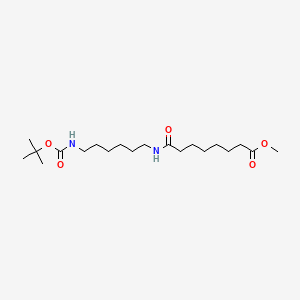
Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate: is an organic compound with the molecular formula C10H13BrN2O3. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is often used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with pyrimidine, which undergoes a bromination reaction using hydrobromic acid to form 5-bromopyrimidine.
Hydroxylation: The brominated pyrimidine is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position.
Carbamate Formation: Finally, the hydroxylated bromopyrimidine reacts with tert-butyl isocyanate to form tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehalogenated or dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can be used to protect amines during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-bromo-2-hydroxypyrimidin-4-YL)carbamate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Tert-butyl N-(5-bromo-2-hydroxypyridin-4-YL)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl N-(5-chloro-2-hydroxypyrimidin-4-YL)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness:
Bromine Atom: The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
Hydroxyl Group: The hydroxyl group provides additional sites for chemical modification, making it versatile for various synthetic applications.
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-2-oxo-1H-pyrimidin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3/c1-9(2,3)16-8(15)13-6-5(10)4-11-7(14)12-6/h4H,1-3H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCXLQWQFOUAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
